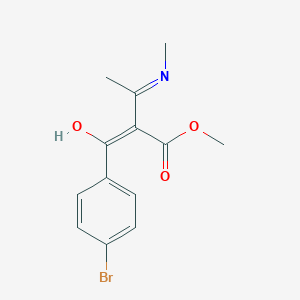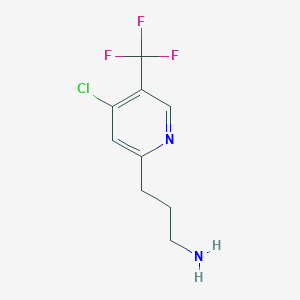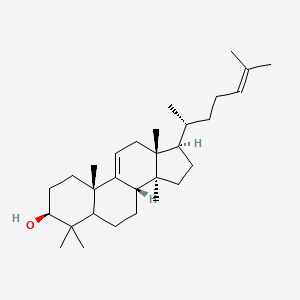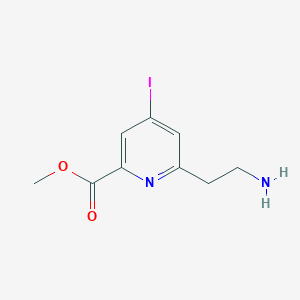![molecular formula C8H8F4N2 B14858475 2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14858475.png)
2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is a fluorinated organic compound that features a pyridine ring substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a fluoro or trifluoromethyl reagent under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and amination reactions, followed by purification techniques like distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)-pyridine
- 4-(trifluoromethyl)pyridin-2-ol
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
Uniqueness
2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of fluoro and trifluoromethyl groups enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8F4N2 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
2-[4-fluoro-6-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8F4N2/c9-5-3-6(1-2-13)14-7(4-5)8(10,11)12/h3-4H,1-2,13H2 |
InChI Key |
KDANLQONTOTQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-YL)methanamine](/img/structure/B14858394.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B14858409.png)

![Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14858421.png)



![2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine](/img/structure/B14858444.png)




![[3,4,5-triacetyloxy-6-[[6-acetyloxy-2-methyl-7-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B14858474.png)
